molecular formula C32H18Cl2FeN4O4.2H<br>C32H20Cl2FeN4O4 B13764360 Dihydrogen bis(1-((5-chloro-2-hydroxyphenyl)azo)naphthalen-2-olato(2-))ferrate(2-) CAS No. 72319-11-0

Dihydrogen bis(1-((5-chloro-2-hydroxyphenyl)azo)naphthalen-2-olato(2-))ferrate(2-)

Cat. No.: B13764360
CAS No.: 72319-11-0
M. Wt: 651.3 g/mol
InChI Key: KPLSXCHJXDZDJF-UHFFFAOYSA-L
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Description

Dihydrogen bis[1-[(5-chloro-2-hydroxyphenyl)azo]naphthalen-2-olato(2-)]ferrate(2-) is a complex compound with the molecular formula C32H20Cl2FeN4O4 and a molecular weight of 651.3 g/mol. This compound is known for its vibrant color and is often used in various industrial applications, including as a pigment and a catalyst in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dihydrogen bis[1-[(5-chloro-2-hydroxyphenyl)azo]naphthalen-2-olato(2-)]ferrate(2-) typically involves the reaction of iron(II) chloride (FeCl2) with 1-[(5-chloro-2-hydroxyphenyl)azo]naphthalen-2-ol . The reaction is carried out in an aqueous medium under controlled temperature and pH conditions to ensure the formation of the desired complex .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up by optimizing the reaction conditions, such as temperature, pressure, and concentration of reactants. The process involves continuous monitoring and adjustment to maintain the quality and yield of the product .

Chemical Reactions Analysis

Types of Reactions

Dihydrogen bis[1-[(5-chloro-2-hydroxyphenyl)azo]naphthalen-2-olato(2-)]ferrate(2-) undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are influenced by the presence of the iron(II) center and the azo groups in the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide (H2O2) and potassium permanganate (KMnO4) are used to oxidize the iron(II) center to iron(III).

    Reduction: Reducing agents like sodium borohydride (NaBH4) can reduce the iron(III) center back to iron(II).

    Substitution: Nucleophilic substitution reactions can occur at the azo groups, where nucleophiles such as amines or thiols replace the chlorine atoms.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically results in the formation of iron(III) complexes, while substitution reactions yield various substituted derivatives of the original compound .

Scientific Research Applications

Dihydrogen bis[1-[(5-chloro-2-hydroxyphenyl)azo]naphthalen-2-olato(2-)]ferrate(2-) has a wide range of scientific research applications:

    Chemistry: Used as a catalyst in organic synthesis and as a reagent in analytical chemistry.

    Biology: Investigated for its potential use in biological staining and as a probe for studying iron metabolism.

    Medicine: Explored for its potential therapeutic applications, including as an anticancer agent due to its ability to interact with DNA and proteins.

    Industry: Employed as a pigment in the production of dyes and inks, and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of dihydrogen bis[1-[(5-chloro-2-hydroxyphenyl)azo]naphthalen-2-olato(2-)]ferrate(2-) involves its interaction with molecular targets such as DNA, proteins, and enzymes. The iron(II) center can undergo redox reactions, generating reactive oxygen species (ROS) that can cause oxidative damage to cellular components. The azo groups can also participate in electron transfer reactions, further contributing to the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    Dihydrogen bis[1-[(5-chloro-2-hydroxyphenyl)azo]naphthalen-2-olato(2-)]chromate(1-): Similar in structure but contains chromium instead of iron.

    Dihydrogen bis[1-[(5-chloro-2-hydroxyphenyl)azo]naphthalen-2-olato(2-)]cobaltate(2-): Contains cobalt instead of iron, leading to different redox properties and reactivity.

Uniqueness

Dihydrogen bis[1-[(5-chloro-2-hydroxyphenyl)azo]naphthalen-2-olato(2-)]ferrate(2-) is unique due to its specific redox properties and the ability of the iron(II) center to participate in various chemical reactions. This makes it particularly useful as a catalyst and in applications requiring redox activity.

Properties

CAS No.

72319-11-0

Molecular Formula

C32H18Cl2FeN4O4.2H
C32H20Cl2FeN4O4

Molecular Weight

651.3 g/mol

IUPAC Name

1-[(5-chloro-2-oxidophenyl)diazenyl]naphthalen-2-olate;hydron;iron(2+)

InChI

InChI=1S/2C16H11ClN2O2.Fe/c2*17-11-6-8-14(20)13(9-11)18-19-16-12-4-2-1-3-10(12)5-7-15(16)21;/h2*1-9,20-21H;/q;;+2/p-2

InChI Key

KPLSXCHJXDZDJF-UHFFFAOYSA-L

Canonical SMILES

[H+].[H+].C1=CC=C2C(=C1)C=CC(=C2N=NC3=C(C=CC(=C3)Cl)[O-])[O-].C1=CC=C2C(=C1)C=CC(=C2N=NC3=C(C=CC(=C3)Cl)[O-])[O-].[Fe+2]

Origin of Product

United States

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